![molecular formula C10H9ClO4 B14486792 Methyl [4-(chlorocarbonyl)phenoxy]acetate CAS No. 63787-33-7](/img/structure/B14486792.png)
Methyl [4-(chlorocarbonyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [4-(chlorocarbonyl)phenoxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenoxy ring, which is further connected to a methyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [4-(chlorocarbonyl)phenoxy]acetate can be synthesized through a nucleophilic acyl substitution reaction. The typical synthetic route involves the reaction of 4-(chlorocarbonyl)phenol with methyl chloroacetate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [4-(chlorocarbonyl)phenoxy]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chlorocarbonyl)phenol and methyl acetate.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of the chlorocarbonyl group.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine to facilitate substitution reactions.
Major Products Formed
Hydrolysis: 4-(chlorocarbonyl)phenol and methyl acetate.
Reduction: 4-(hydroxymethyl)phenoxyacetate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [4-(chlorocarbonyl)phenoxy]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of chlorocarbonyl groups on biological systems.
Mécanisme D'action
The mechanism of action of methyl [4-(chlorocarbonyl)phenoxy]acetate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. This interaction can affect various biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Methyl [4-(chlorocarbonyl)phenoxy]acetate can be compared with other similar compounds such as:
Methyl [4-(hydroxymethyl)phenoxy]acetate: This compound has a hydroxyl group instead of a chlorocarbonyl group, which affects its reactivity and biological activity.
Methyl [4-(methoxycarbonyl)phenoxy]acetate: The presence of a methoxycarbonyl group instead of a chlorocarbonyl group results in different chemical properties and applications.
Methyl [4-(aminocarbonyl)phenoxy]acetate: The aminocarbonyl group imparts different reactivity and potential biological activity compared to the chlorocarbonyl group.
Propriétés
Numéro CAS |
63787-33-7 |
|---|---|
Formule moléculaire |
C10H9ClO4 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
methyl 2-(4-carbonochloridoylphenoxy)acetate |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-15-8-4-2-7(3-5-8)10(11)13/h2-5H,6H2,1H3 |
Clé InChI |
IICFBQQVVDPOHE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)
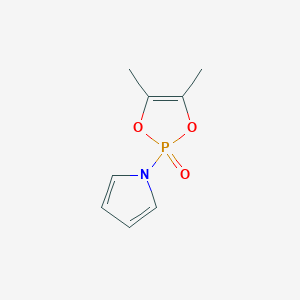
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

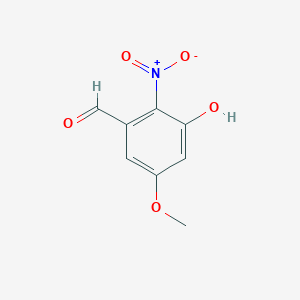
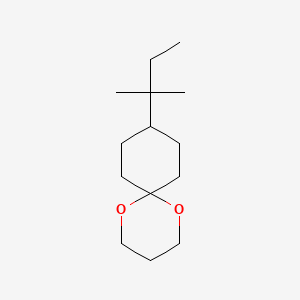
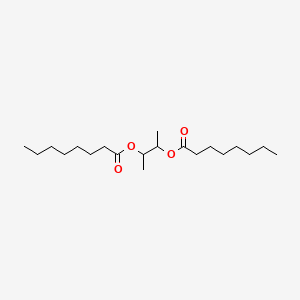
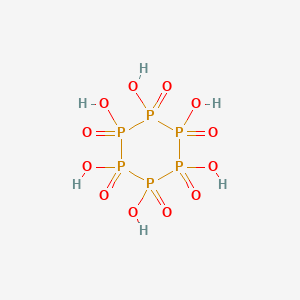
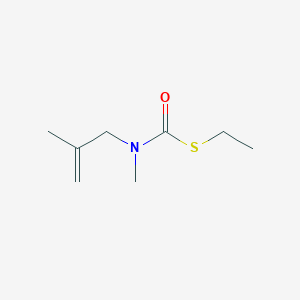
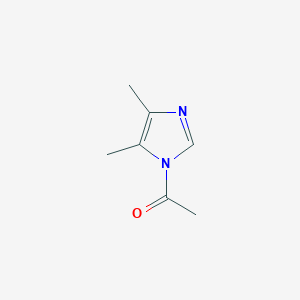

![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
